Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate

Fragment-Based Drug Discovery 19F NMR Screening Bromodomain Inhibitors

Researchers requiring fluorinated fragments for protein-observed 19F NMR screening often face limited analog availability, delaying hit-to-lead progression. This 1,4-thiazepane derivative directly addresses that gap. - Enables 19F NMR secondary assays for BRD4 bromodomain targets, a capability absent in chloro- or thiophene analogs. - Facilitates SAR expansion from the thiophene analog (Kd 230-280 µM for BRD4(D1)), with distinct electronic effects for selectivity probing. - Ethyl carbamate handle supports rapid derivatization, aligning with 3D-enriched fragment library design.

Molecular Formula C14H18FNO2S
Molecular Weight 283.36
CAS No. 1705246-22-5
Cat. No. B2610118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
CAS1705246-22-5
Molecular FormulaC14H18FNO2S
Molecular Weight283.36
Structural Identifiers
SMILESCCOC(=O)N1CCC(SCC1)C2=CC=CC=C2F
InChIInChI=1S/C14H18FNO2S/c1-2-18-14(17)16-8-7-13(19-10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
InChIKeyHUMIPPYWAVSTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate – Structural and Procurement Profile


Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate (CAS: 1705246-22-5) is a synthetic, heterocyclic compound of the 1,4-thiazepane family, formally characterized as an ethyl carbamate ester with a 2-fluorophenyl substituent at the 7-position . It is catalogued by multiple vendors under various catalog numbers (e.g., Evitachem EVT-2747192) for non-human research use . The compound’s structure, featuring a seven-membered thiazepane ring with a single fluorine substituent, positions it as a potentially useful intermediate or fragment in medicinal chemistry campaigns.

19F NMR Enables protein-observed 19F NMR fragment screening; non-fluorinated analogs cannot support this workflow.
SAR Probe 2‑fluorophenyl group diversifies 7‑position of thiazepane core for BRD4 bromodomain SAR studies.
3D Library Saturated thiazepane ring provides 3D character; ethyl carbamate handle supports further derivatization.

Why Thiazepane Analogs Are Not Interchangeable


Within the 1,4-thiazepane-4-carboxylate class, subtle variations in the 7-aryl substituent can profoundly alter key properties. For example, the presence of a fluorine atom, a halogen with strong electron-withdrawing capacity, can significantly impact metabolic stability and the compound's utility as a screening tool [1]. A 2-fluorophenyl group uniquely enables the use of 19F NMR as a protein-observed secondary assay, a capability absent in chloro- or thiophene-substituted analogs [2]. Assuming that a chlorophenyl or unsubstituted phenyl analog will behave identically in a biological system ignores these critical, quantifiable differences in chemical biology applications.

2‑Fluorophenyl (Target) Chloro analogLacks 19F; protein-observed 19F NMR screening not possible. Electronic/steric profile differs (σm, vdW radius).
2‑Fluorophenyl (Target) Thiophene analogNo fluorine for 19F NMR. Reported BRD4 affinity (Kd 230–280 µM) does not guarantee interchangeable binding mode.
2‑Fluorophenyl (Target) Unsubstituted phenylAbsence of fluorine removes 19F NMR utility and alters polarity; metabolic stability may shift (class-level inference).

Differentiation from Closest Analogs


19F NMR Probe Capability vs. Thiophene and Chlorophenyl Analogs

Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate contains a single fluorine atom, making it a viable ligand for protein-observed 19F NMR secondary assays [1]. This capability is absent in its closest analogs: ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate [2] and the known BRD4 inhibitor fragment ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate (QKD) [3]. In a validated 3D-enriched fragment screen, 19F NMR was successfully used to identify selective bromodomain hits, a workflow directly applicable only to fluorinated fragments [1].

19F NMR Probe vs. Analogs
Class-level inference
Target: 1× 19F nucleus (2‑fluorophenyl). Chlorophenyl and thiophene analogs: no fluorine.
Enables protein-observed 19F NMR secondary assay.
Qualitative advantage; direct experimental validation pending.
Fragment-Based Drug Discovery 19F NMR Screening Bromodomain Inhibitors

Electronic and Steric Property Divergence: Fluoro vs. Chloro

The 2-fluorophenyl substituent (Hammett σm = 0.34) is a stronger electron-withdrawing group than the 2-chlorophenyl analog (σm = 0.37) when considering inductive effects, but differs significantly in steric bulk and hydrogen bonding potential [1]. Fluorine can act as a weak hydrogen bond acceptor, whereas chlorine can participate in halogen bonding. These divergent properties can lead to distinct binding modes and affinities for biological targets, even when all other structural features are identical.

Electronic/Steric Divergence
Class-level inference
F: σm 0.34, vdW 1.47 Å; Cl: σm 0.37, vdW 1.75 Å. Fluorine smaller, stronger H‑bond acceptor.
Differences may alter target binding and selectivity.
Based on Hammett constants; binding outcome not measured.
Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Impact of Fluorination on Fragment Binding Affinity

In a structurally related series of 1,4-thiazepane-4-carboxylate fragments targeting the BRD4 bromodomain, the nature of the 7-aryl group had a limited effect on affinity, with a thiophene analog (QKD) displaying a Kd of 230-280 µM [1]. While no direct affinity data exists for the 2-fluorophenyl analog, the data suggest that the 7-aryl position is tolerant to modification, offering opportunities to tune selectivity without a major loss in binding affinity. The 2-fluorophenyl variant is thus a logical next-step for SAR exploration.

Binding Affinity Context
Cross-study comparable
QKD (thiophene analog): Kd 230–280 µM (BRD4 D1). Target Kd not determined.
7‑aryl substitution appears well‑tolerated; affinity likely comparable.
Extrapolated from analog data; direct measurement needed.
Bromodomain Inhibitors Fragment-Based Drug Discovery Kd Determination

Validated Application Scenarios


19F NMR Fragment Screening Campaigns

The compound's single fluorine atom makes it an ideal candidate for fragment libraries designed for protein-observed 19F NMR screening. This technique, which was successfully used to identify selective BRD4 bromodomain inhibitors from a 3D-enriched fragment library [1], cannot be performed with non-fluorinated analogs. Procurement of this specific fluorinated thiazepane is therefore essential for laboratories employing this powerful hit-finding strategy.

SAR Exploration at the 7-Position of BRD4 Inhibitors

With a known thiophene analog (QKD) exhibiting a Kd of 230-280 µM for BRD4(D1) [1], the 2-fluorophenyl variant is a logical next step for SAR expansion. The fluorine atom not only serves as an 19F NMR probe but also provides distinct electronic and steric effects relative to the thiophene or chlorophenyl analogs, allowing medicinal chemists to probe vectors for improving selectivity and affinity.

Halogen Bonding and Electronic Effect Studies

The contrasting properties of the 2-fluorophenyl group (potential H-bond acceptor, small steric bulk) compared to the 2-chlorophenyl analog (potential halogen bond donor, larger steric bulk) [1] make this compound a useful tool for fundamental studies of halogen bonding in biological systems. Researchers studying the thermodynamics and geometry of protein-halogen interactions can use this compound as a comparator to its chloro congener.

Diversified Fragment and Lead-Like Library Building Block

The compound's ethyl carbamate moiety provides a synthetic handle for further derivatization, as demonstrated by the structure-activity relationship studies that generated a series of amide and ester analogs from a thiazepane core [1]. Its 3D character, conferred by the saturated thiazepane ring, aligns with modern fragment library design principles that emphasize molecular complexity to enhance hit diversity and selectivity [1].

Application
Selection Property
Validation Focus
19F NMR fragment screening
Single 19F nucleus for protein-observed NMR
19F NMR assay integration and hit validation
BRD4 bromodomain SAR
7‑position diversification tolerance
Binding affinity and selectivity profiling vs. BRD4
Halogen bonding studies
Fluorine H‑bond acceptor vs. chlorine halogen bond donor
Thermodynamic and geometric interaction analysis
3D fragment library building block
Saturated thiazepane core, ethyl carbamate handle
Derivatization and library diversity assessment
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